molecular formula C12H13BrN2O B572588 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-95-9

7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one

Cat. No.: B572588
CAS No.: 1272755-95-9
M. Wt: 281.153
InChI Key: YWALYYPONWEPGA-UHFFFAOYSA-N
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Description

7-(2-Bromophenyl)-5,8-diazaspiro[34]octan-6-one is a spirocyclic compound characterized by a unique structure that includes a bromophenyl group and a diazaspiro octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a diazaspiro octane core. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the diazaspiro core.

    Cyclization Reactions: The spirocyclic structure can be modified through cyclization reactions, leading to the formation of different spirocyclic derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

    Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with similar structural features but different functional groups.

    Spirocyclic Oxindoles: Compounds with a spirocyclic structure that exhibit different biological activities.

Uniqueness

7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is unique due to its specific bromophenyl group and its potential as a sigma-1 receptor antagonist. This distinguishes it from other spirocyclic compounds that may not have the same biological activity or therapeutic potential.

Properties

IUPAC Name

6-(2-bromophenyl)-5,8-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-9-5-2-1-4-8(9)10-11(16)15-12(14-10)6-3-7-12/h1-2,4-5,10,14H,3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWALYYPONWEPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229160
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-95-9
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(2-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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